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An in-depth exploration of the history, isolation, and foundational experimental analysis of the

gut hormone Peptide YY (PYY), tailored for researchers, scientists, and professionals in drug

development.

This technical guide provides a comprehensive overview of the pivotal moments and

methodologies that led to the discovery and characterization of Peptide YY (PYY), a key

regulator of appetite and metabolism. From its initial isolation to the elucidation of its primary

structure and signaling pathways, this document serves as a detailed resource, incorporating

experimental protocols, quantitative data, and visual representations of the underlying

biological processes.

A Historical Perspective: The Unveiling of a Gut
Hormone
The story of Peptide YY (PYY) begins in the early 1980s, a period of significant advancements

in peptide chemistry and endocrinology. The discovery of PYY is credited to the pioneering

work of Kazuhiko Tatemoto and Viktor Mutt, who at the time were developing novel chemical

methods to identify new biologically active peptides. Their innovative approach, which focused

on a common structural feature of many neuropeptides—the C-terminal amide—led to the

isolation of this previously unknown polypeptide.

In 1980, Tatemoto and Mutt first reported the isolation of two novel candidate hormones from

porcine upper intestinal tissue, one of which they named Peptide YY.[1] The name was derived
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from the single-letter amino acid code for Tyrosine (Y), as the peptide possessed a tyrosine

residue at both its N-terminus and C-terminus.[2] Two years later, in 1982, they published the

complete amino acid sequence of porcine PYY, a 36-amino acid peptide, and demonstrated its

potent inhibitory effects on pancreatic secretion.[2][3] This seminal work established PYY as a

new candidate gut hormone and laid the foundation for decades of research into its

physiological roles.

Subsequent research led to the isolation and sequencing of human PYY in 1988, revealing a

high degree of conservation between the porcine and human forms, with only two amino acid

substitutions.[4] Further investigations uncovered that PYY exists in two major circulating

forms: PYY(1-36) and the truncated form PYY(3-36). The conversion of PYY(1-36) to PYY(3-

36) is mediated by the enzyme dipeptidyl peptidase-IV (DPP-IV). This cleavage was found to

be critical for the peptide's biological activity, particularly its effects on appetite regulation.

The Foundational Experiments: Methodologies in
Detail
The discovery and early characterization of PYY were reliant on a suite of sophisticated

biochemical techniques. The following sections provide a detailed overview of the key

experimental protocols employed during this period.

A Novel Chemical Assay for C-Terminal Amide Detection
The initial discovery of PYY was made possible by a novel chemical detection method

developed by Tatemoto and Mutt, which specifically targeted the C-terminal tyrosine amide

structure. This method provided a chemical signature to guide the purification process,

bypassing the need for a bioassay in the initial stages.

Experimental Protocol: C-Terminal Amide Detection (Tatemoto & Mutt Method)

Tissue Extraction: Porcine upper intestinal tissue is homogenized in boiling water and then

acidified with acetic acid. The homogenate is then centrifuged to remove insoluble material.

Enzymatic Digestion: The crude extract is subjected to enzymatic digestion with a non-

specific protease (e.g., papain) to break down larger proteins and peptides, releasing smaller

fragments including the C-terminal amino acid amide of PYY.
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Dansylation: The resulting peptide fragments are reacted with dansyl chloride. This reagent

labels the free amino groups of all amino acids and peptides, including the N-terminus of the

released C-terminal tyrosine amide.

Thin-Layer Chromatography (TLC): The dansylated products are separated using two-

dimensional thin-layer chromatography on polyamide plates.

Identification: The position of the dansylated C-terminal tyrosine amide is identified by

comparing it to the migration of a synthetic dansyl-tyrosine amide standard. The presence of

this specific spot indicated the presence of a peptide with a C-terminal tyrosine amide in the

original extract.

Radioimmunoassay (RIA) for PYY Quantification
Following the isolation and sequencing of PYY, the development of a sensitive and specific

radioimmunoassay (RIA) was crucial for quantifying its concentration in biological fluids and

tissues. This technique allowed researchers to study the physiological regulation of PYY

release.

Experimental Protocol: Competitive Binding Radioimmunoassay for Peptide YY

Antibody Production: Specific polyclonal antibodies against synthetic PYY are raised in

rabbits.

Radiolabeling of PYY: Pure synthetic PYY is radiolabeled, typically with Iodine-125 (¹²⁵I), to

create a "hot" tracer.

Competitive Binding: A known amount of the ¹²⁵I-labeled PYY is mixed with a limited amount

of the anti-PYY antibody. To this mixture, either a known amount of unlabeled ("cold") PYY

(for the standard curve) or the unknown sample (e.g., plasma extract) is added. The

unlabeled PYY in the standard or sample competes with the radiolabeled PYY for binding to

the antibody.

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

Separation of Bound and Free PYY: The antibody-bound PYY is separated from the free,

unbound PYY. This is often achieved by adding a secondary antibody that precipitates the
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primary antibody-PYY complex, followed by centrifugation.

Quantification: The radioactivity of the precipitated (bound) fraction is measured using a

gamma counter.

Data Analysis: A standard curve is generated by plotting the percentage of bound ¹²⁵I-PYY

against the concentration of unlabeled PYY standards. The concentration of PYY in the

unknown samples is then determined by interpolating their bound radioactivity values on the

standard curve.[1][3][4][5]

Peptide Sequencing by Edman Degradation
The determination of the precise amino acid sequence of PYY was accomplished using Edman

degradation, the gold-standard method for peptide sequencing at the time. This technique

allows for the stepwise removal and identification of amino acids from the N-terminus of a

peptide.

Experimental Protocol: Automated Edman Degradation of Peptide YY

Coupling: The purified PYY peptide is reacted with phenyl isothiocyanate (PITC) under mildly

alkaline conditions. The PITC covalently attaches to the free N-terminal amino group of the

peptide, forming a phenylthiocarbamoyl (PTC)-peptide derivative.

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically

trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino

acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving

the rest of the peptide chain intact.

Extraction: The ATZ-amino acid derivative is selectively extracted with an organic solvent.

Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin

(PTH)-amino acid derivative by treatment with aqueous acid.

Identification: The PTH-amino acid is identified by high-performance liquid chromatography

(HPLC) by comparing its retention time to that of known PTH-amino acid standards.

Repetitive Cycles: The remaining, shortened peptide is subjected to another cycle of Edman

degradation to identify the next amino acid in the sequence. This process is repeated until
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the entire sequence is determined.[2][6][7][8][9]

Quantitative Data: A Summary of Key Findings
The application of the aforementioned experimental techniques yielded crucial quantitative data

that helped to define the biochemical and physiological properties of PYY.

Amino Acid Sequence
The primary structure of porcine and human PYY was determined through Edman degradation.
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Position Porcine PYY Human PYY

1 Tyr Tyr

2 Pro Pro

3 Ala Ile

4 Lys Lys

5 Pro Pro

6 Glu Glu

7 Ala Ala

8 Pro Pro

9 Gly Gly

10 Glu Glu

11 Asp Asp

12 Ala Ala

13 Ser Ser

14 Pro Pro

15 Glu Glu

16 Glu Glu

17 Leu Leu

18 Ser Asn

19 Arg Arg

20 Tyr Tyr

21 Tyr Tyr

22 Ala Ala

23 Ser Ser
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24 Leu Leu

25 Arg Arg

26 His His

27 Tyr Tyr

28 Leu Leu

29 Asn Asn

30 Leu Leu

31 Val Val

32 Thr Thr

33 Arg Arg

34 Gln Gln

35 Arg Arg

36 Tyr-NH₂ Tyr-NH₂

Table 1: Amino Acid Sequence of Porcine and Human Peptide YY. Differences are highlighted

in bold.[2][4]

Tissue Distribution
Radioimmunoassay was used to determine the concentration of PYY in various regions of the

gastrointestinal tract.
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Tissue PYY Concentration (pmol/g wet weight)

Porcine

Antrum 3.4 ± 0.3

Duodenum 1.1 ± 1.5

Ileum 100 ± 13

Descending Colon 270 ± 45

Human

Duodenum Co-localized with GLP-1

Ileum High Concentration

Colon High Concentration

Table 2: Distribution of Peptide YY in Porcine and Human Gastrointestinal Tracts.

Receptor Binding Affinity
The binding affinities of PYY and its fragments to the different Y receptor subtypes were

determined through competitive radioligand binding assays.

Ligand
Y1 Receptor

(Ki, nM)

Y2 Receptor

(Ki, nM)

Y4 Receptor

(Ki, nM)

Y5 Receptor

(Ki, nM)

PYY(1-36) 0.07 0.40 ~13 3.2

PYY(3-36) >10,000 2 ~2500 ~1300

Table 3: Binding Affinities (Ki) of PYY(1-36) and PYY(3-36) for Human Y Receptor Subtypes.[1]

[5]

Signaling Pathways: The Molecular Mechanisms of
PYY Action
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Peptide YY exerts its biological effects by binding to and activating a family of G-protein

coupled receptors (GPCRs) known as the Y receptors. The primary signaling pathway for PYY,

particularly through the Y2 receptor which is crucial for its anorexigenic effects, involves the

inhibition of adenylyl cyclase.

Extracellular Space
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Activation
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PYY(3-36) signaling through the Y2 receptor.

Upon binding of PYY(3-36) to the Y2 receptor, the associated heterotrimeric G-protein of the

Gi/o family is activated. The Gαi subunit dissociates and directly inhibits the activity of adenylyl

cyclase. This leads to a decrease in the intracellular concentration of the second messenger

cyclic AMP (cAMP). Reduced cAMP levels result in decreased activation of Protein Kinase A

(PKA), which in turn alters the phosphorylation state of downstream targets, including

transcription factors like CREB (cAMP response element-binding protein), ultimately leading to

changes in gene expression and cellular function.
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Workflow for the discovery and characterization of PYY.
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Conclusion
The discovery of Peptide YY stands as a testament to the power of innovative chemical

methods in biological research. The meticulous work of Tatemoto and Mutt not only introduced

a new and important gut hormone but also paved the way for a deeper understanding of the

intricate communication between the gut and the brain in the regulation of energy homeostasis.

The experimental protocols detailed in this guide, from the initial C-terminal amide assay to the

development of specific radioimmunoassays and the precise determination of its amino acid

sequence, represent the foundational pillars upon which our current knowledge of PYY is built.

For researchers and drug development professionals, understanding this history and the

technical underpinnings of PYY's discovery provides a valuable context for ongoing and future

investigations into its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b564193#history-and-discovery-of-peptide-yy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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